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Estradiol 6-N3-Adenine

DNA adductomics breast cancer biomarkers LC-MS/MS quantification

Estradiol 6-N3-Adenine (systematically 4-hydroxyestradiol-1-N3Adenine, 4-OHE2-1-N3Ade) is a synthetic reference standard representing the predominant depurinating DNA adduct formed by catechol estrogen-3,4-quinones with adenine bases. This compound is a structurally defined steroid-purine conjugate (C23H27N5O2, MW 405.49) used exclusively as an analytical calibrant and internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) detection of estrogen-induced DNA damage in biological matrices.

Molecular Formula C₂₃H₂₇N₅O₂
Molecular Weight 405.49
Cat. No. B1156633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 6-N3-Adenine
Synonyms(8R,9S,13S,14S,17S)-6-(6-Amino-3H-purin-3-yl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Molecular FormulaC₂₃H₂₇N₅O₂
Molecular Weight405.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol 6-N3-Adenine: Analytical Reference Standard for Estrogen-DNA Adduct Quantification in Cancer Biomarker Research


Estradiol 6-N3-Adenine (systematically 4-hydroxyestradiol-1-N3Adenine, 4-OHE2-1-N3Ade) is a synthetic reference standard representing the predominant depurinating DNA adduct formed by catechol estrogen-3,4-quinones with adenine bases [1]. This compound is a structurally defined steroid-purine conjugate (C23H27N5O2, MW 405.49) used exclusively as an analytical calibrant and internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) detection of estrogen-induced DNA damage in biological matrices . It is not a therapeutic agent or bioconjugate targeting ligand; its procurement value lies in its role as the benchmark analyte for quantifying the most abundant estrogen-DNA adduct species detected in human urine and breast tissue [1][2].

Why Estradiol 6-N3-Adenine Cannot Be Replaced by Other Estrogen-DNA Adduct Standards in Quantitative LC-MS/MS Workflows


The estrogen-DNA adduct family is chemically heterogeneous: catechol estrogen quinones generate adducts at both N3 of adenine and N7 of guanine, on both estrone and estradiol backbones, and at structurally distinct ring positions [1]. Each adduct species produces unique chromatographic retention times and distinct tandem mass spectrometric fragmentation patterns (MS²/MS³ transitions) that cannot be extrapolated from one congener to another [2]. Critically, the N3Ade adduct exhibits a characteristic loss of CH₂NH that is absent in unmodified adenine and in N7Gua adducts—a fragmentation signature essential for unambiguous structural confirmation in complex biological extracts [2]. Substituting a generic 'estrogen-DNA adduct standard' for the specific 4-OHE1/2-1-N3Ade reference would compromise analyte-specific retention time alignment, SRM transition verification, and quantitative accuracy [1][3].

Quantitative Differentiation of Estradiol 6-N3-Adenine Against Closest Isomeric and Congeneric Adduct Standards


N3Adenine Adduct Identified as the Most Abundant Depurinating Species in Human Urine Versus N7Guanine Congener

Previous studies demonstrated that 4-hydroxy-estrone(estradiol)-1-N3Adenine and 4-hydroxy-estrone(estradiol)-1-N7Guanine were the most abundant adducts found in urine of human subjects, with the N3Ade adduct consistently detected as the predominant species [1]. In MCF-10F human breast epithelial cells treated with 1 µM 4-OHE2, the amount of 4-OHE1(E2)-1-N3Ade adducts was higher after the third treatment, while smaller amounts of the 4-OHE1(E2)-1-N7Gua adducts were detected after the second and third treatments [2]. This quantitative hierarchy—N3Ade > N7Gua—establishes the N3Ade adduct as the analytically more critical target for quantitative bioanalysis and the requisite standard for accurate calibration.

DNA adductomics breast cancer biomarkers LC-MS/MS quantification estrogen genotoxicity

Unique MS/MS Fragmentation Signature of N3Adenine Adduct Distinguished from Unmodified Adenine and N7Guanine Adducts

Zhang et al. (2008) conducted an exhaustive tandem mass spectrometric (MS² and MS³) characterization of 4-OH-E1-1-N3Ade and established fragmentation pathways using both 8-¹³C-labeled and uniformly ¹⁵N-labeled isotopologues at the Ade moiety [1]. A key finding was the identification of an interaction between the steroid and the adenine moiety that promotes loss of CH₂NH—a fragmentation that is specific to the steroid-modified Ade and completely absent in unmodified adenine [1]. This diagnostic loss provides an unambiguous structural confirmation tool. Additionally, the MS² spectra of N3Ade and N7Gua adducts are entirely distinct, requiring separate SRM (selected reaction monitoring) transitions for MRM-based quantification: the most abundant product ions differ between the two adduct classes [1].

tandem mass spectrometry structural elucidation fragmentation pathway isotopic labeling

Population-Level Quantitative Differentiation: 1-N3Adenine vs. 6-N3-Adenine Positional Isomers as Independent Urinary Biomarkers

In a validated LC-MS/MS method applied to urine analysis of Black and White South African females, three distinct estrogen-DNA adducts were simultaneously quantified as independent biomarkers: 4-hydroxyestrone(estradiol)-1-N3-Adenine, 4-hydroxyestrone(estradiol)-1-N7-Guanine, and 2-hydroxyestrone(estradiol)-6-N3-Adenine [1]. The 1-N3Adenine adduct and the 6-N3-Adenine positional isomer were resolved chromatographically and quantified separately, confirming they are formed via different metabolic pathways (4-hydroxylation vs. 2-hydroxylation) and represent distinct biomarkers of exposure to catechol estrogen-3,4-quinones vs. catechol estrogen-2,3-quinones, respectively. Concentrations were normalized to urinary creatinine (ng/mg creatinine), enabling inter-individual and inter-group comparisons [1]. Under chemopreventive intervention with sulforaphane in MCF-10A cells, 4-OHE1/2-1-N3Adenine levels were reduced by 60% relative to vehicle control, confirming the N3Ade adduct formation is pharmacologically modulable [2].

positional isomer biomonitoring urinary biomarkers population study estrogen metabolism

Synthetic Accessibility and Isotopic Labeling Capability Specific to the N3Adenine Adduct

Zhang et al. (2008) developed an efficient synthesis using 2-iodoxybenzoic acid (IBX) as the oxidizing agent that yields high-purity 4-OH-E1-1-N3Ade via liquid chromatography purification, and extended the method to prepare both single ¹³C-labeled (8-¹³C-Ade) and uniformly ¹⁵N-labeled (U-¹⁵N-AMP) isotopologues [1]. This synthetic route is also effective for the corresponding N7Gua adducts (4-OH-E2-1-N7Gua and 4-OH-E1(E2)-1-N7Gua), but the IBX-based oxidative coupling is specifically optimized for the N3Ade regioisomer as the primary product [1]. The commercial reference standard (Estradiol 6-N3-Adenine, ≥90% purity) is available from LGC Standards/TRC as a certified analytical reference material in 1 mg unit size, suitable for calibration curve preparation and method validation in ISO/IEC 17025-accredited laboratories .

isotope dilution mass spectrometry stable isotope labeling reference material synthesis method validation

Procurement-Relevant Application Scenarios for Estradiol 6-N3-Adenine in Estrogen Carcinogenesis and Biomarker Research


Calibration Standard for Quantitative LC-MS/MS Analysis of Estrogen-DNA Adducts in Population Biomonitoring Studies

In epidemiological studies assessing estrogen-mediated breast cancer risk through urinary DNA adduct biomarkers, Estradiol 6-N3-Adenine serves as the primary calibration reference for quantifying the 4-OHE1/2-1-N3Ade adduct—the most abundant depurinating species in human urine [1]. The validated LC-MS/MS method reported by Van der Berg et al. (2024) simultaneously quantifies the 1-N3Adenine, 1-N7Guanine, and 6-N3-Adenine adducts as independent analytes, each requiring its own authentic standard for retention time confirmation and calibration [2]. Without the specific 1-N3Ade standard, the dominant adduct peak cannot be positively identified or accurately quantified against creatinine-normalized benchmarks.

Internal Standard Precursor for Stable Isotope Dilution Mass Spectrometry in Adductomics

The IBX-based synthetic route developed by Zhang et al. (2008) yields both unlabeled and ¹³C/¹⁵N-labeled 4-OH-E1-1-N3Ade, enabling isotope dilution mass spectrometry (IDMS) workflows where the labeled isotopologue serves as the internal standard for correcting matrix effects and ionization variability [1]. Laboratories procuring the unlabeled commercial reference standard (TRC-E668590) can pair it with custom-synthesized or collaboratively sourced isotopologues to achieve the highest tier of quantitative accuracy recommended for biomarker validation studies.

Method Validation Reference for Distinguishing 4-Hydroxylation vs. 2-Hydroxylation Pathways in Estrogen Metabolism Research

Because 4-OHE1/2-1-N3Ade (from the 4-hydroxylation/catechol estrogen-3,4-quinone pathway) is chromatographically and mass spectrometrically distinct from 2-OHE1/2-6-N3Ade (from the 2-hydroxylation pathway), the authentic 1-N3Ade standard is essential for method development and validation in laboratories studying the differential genotoxicity of these two competing metabolic pathways [1]. The 60–70% reduction in 4-OHE1/2-1-N3Ade levels observed under sulforaphane or siKEAP1 treatment in MCF-10A cells demonstrates that this specific adduct is a pharmacodynamic biomarker for Nrf2-pathway chemopreventive interventions, a measurement that cannot be performed with the 6-N3Ade isomer standard [2].

Structural Confirmation Standard in Tandem Mass Spectrometry Method Development for Modified Nucleobases

The unique MS/MS fragmentation behavior of 4-OH-E1-1-N3Ade—including the diagnostic loss of CH₂NH resulting from steroid-adenine intramolecular interaction—provides an unambiguous structural confirmation criterion that distinguishes this adduct from unmodified adenine and from N7Gua adducts [3]. Any laboratory developing a new MRM-based LC-MS/MS method for estrogen-DNA adducts must use this reference standard to establish the correct precursor-to-product ion transitions and to verify that the observed fragmentation pattern matches the published, isotopologue-validated spectra.

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